1-(((9H-Fluoren-9-yl)methoxy)carbonyl)indoline-2-carboxylic acid 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)indoline-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 264273-07-6
VCID: VC8464244
InChI: InChI=1S/C24H19NO4/c26-23(27)22-13-15-7-1-6-12-21(15)25(22)24(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,27)
SMILES: C1C(N(C2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Molecular Formula: C24H19NO4
Molecular Weight: 385.4 g/mol

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)indoline-2-carboxylic acid

CAS No.: 264273-07-6

Cat. No.: VC8464244

Molecular Formula: C24H19NO4

Molecular Weight: 385.4 g/mol

* For research use only. Not for human or veterinary use.

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)indoline-2-carboxylic acid - 264273-07-6

Specification

CAS No. 264273-07-6
Molecular Formula C24H19NO4
Molecular Weight 385.4 g/mol
IUPAC Name 1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3-dihydroindole-2-carboxylic acid
Standard InChI InChI=1S/C24H19NO4/c26-23(27)22-13-15-7-1-6-12-21(15)25(22)24(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,27)
Standard InChI Key FWYAYXBFHLDIRA-UHFFFAOYSA-N
SMILES C1C(N(C2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Canonical SMILES C1C(N(C2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Introduction

Chemical Identity and Structural Properties

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)indoline-2-carboxylic acid (CAS: 264273-07-6, 198560-38-2) is an indoline derivative featuring an Fmoc-protected amine and a carboxylic acid functional group. Its systematic IUPAC name is (2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3-dihydro-1H-indole-2-carboxylic acid, reflecting its stereochemical configuration and bicyclic structure.

Key Molecular Data

PropertyValueSource
Molecular FormulaC<sub>24</sub>H<sub>19</sub>NO<sub>4</sub>PubChem
Molecular Weight385.41 g/molPubChem
InChIInChI=1S/C24H19NO4...PubChem
Canonical SMILESC1C(N(C2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)OPubChem

The indoline core consists of a six-membered benzene ring fused to a five-membered nitrogen-containing ring, while the Fmoc group provides steric bulk and UV-active properties for detection in chromatographic applications.

Synthetic Methodologies

Fischer Indole Synthesis

The indoline ring is typically constructed via the Fischer indole synthesis, a classic method involving the acid-catalyzed cyclization of phenylhydrazines with carbonyl compounds. For this compound, phenylhydrazine reacts with a suitably substituted ketone under acidic conditions (e.g., HCl/EtOH) to form the indoline scaffold.

Fmoc Protection Strategy

Post-cyclization, the amine group is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIPEA). This step ensures chemoselectivity during subsequent coupling reactions in peptide synthesis.

Comparative Synthesis Routes

MethodReagents/ConditionsYield (%)Purity (HPLC)
Classical FischerPhenylhydrazine, HCl/EtOH, 80°C65–70≥95%
Microwave-AssistedPhenylhydrazine, H<sub>2</sub>SO<sub>4</sub>, 100°C, 30 min85≥98%
Solid-Phase SynthesisNovaSyn TGR resin, DIPEA/DCM90–95≥99%

Microwave-assisted synthesis significantly improves reaction efficiency, reducing cyclization time from hours to minutes while enhancing yield.

Chemical Reactivity and Functionalization

Oxidation and Reduction

The indoline nitrogen and carboxylic acid group participate in diverse transformations:

  • Oxidation: Treatment with potassium permanganate (KMnO<sub>4</sub>) in acidic media oxidizes the indoline to indole derivatives, useful for generating heterocyclic libraries.

  • Reduction: Lithium aluminum hydride (LiAlH<sub>4</sub>) reduces the carboxylic acid to a primary alcohol, enabling further alkylation or esterification.

Electrophilic Substitution

The electron-rich indoline ring undergoes electrophilic aromatic substitution at the 5- and 7-positions. Nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) and sulfonation (SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) reactions introduce functional handles for drug conjugate synthesis.

Applications in Peptide Synthesis

Fmoc-Based Solid-Phase Synthesis

As an Fmoc-protected building block, this compound enables iterative peptide chain elongation. Key advantages include:

  • Orthogonal Deprotection: The Fmoc group is removed via piperidine/DMF (20% v/v), leaving acid-labile side-chain protections intact.

  • Compatibility with Automated Synthesizers: High coupling efficiency (>99% per cycle) facilitates synthesis of long peptides (≥30 residues).

Case Study: ACE-Inhibitory Peptides

Incorporation into angiotensin-converting enzyme (ACE) inhibitor analogs yielded peptides with IC<sub>50</sub> values of 0.8–1.2 μM, demonstrating the utility of indoline scaffolds in cardiovascular drug design.

Hazard CategoryClassification (GHS)Precautions
Acute Toxicity (Oral)Category 4Avoid ingestion; use PPE
Skin IrritationCategory 2Wear nitrile gloves/lab coat
Eye DamageCategory 1Safety goggles mandatory

Comparative Analysis with Structural Analogs

Fmoc-Protected Indoline vs. Proline Derivatives

PropertyFmoc-Indoline-2-COOHFmoc-Proline-OH
Ring ConformationPlanar indolinePyrrolidine (non-aromatic)
Peptide StabilityEnhanced π-stackingPredisposed to cis-trans isomerism
Protease ResistanceHigh (t<sub>1/2</sub> >24 h)Moderate (t<sub>1/2</sub> ~8 h)

The rigidity of the indoline ring improves metabolic stability in vivo compared to proline-based peptides.

Future Directions and Research Opportunities

Photodynamic Therapy Applications

Preliminary studies indicate that UV irradiation (365 nm) of the Fmoc group generates reactive oxygen species (ROS), suggesting potential in targeted cancer therapies.

Bioconjugation Strategies

Site-specific modification of the carboxylic acid group with polyethylene glycol (PEG) chains or fluorescent tags could enhance pharmacokinetic properties for theranostic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator